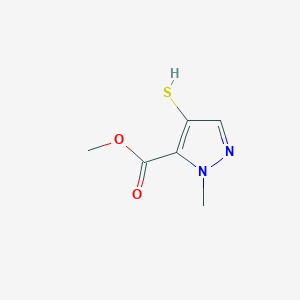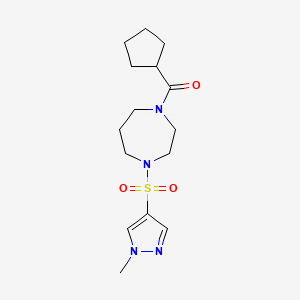![molecular formula C18H19N5O2 B2630693 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide CAS No. 1001797-93-8](/img/structure/B2630693.png)
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle characterized by a flat and rigid structure and thermal stability .
Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis
The in situ complexes of multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing new derivatives of pyrazolopyrimidine for various applications, including the creation of novel isoxazolines and isoxazoles through cycloaddition reactions. These compounds are characterized by their potential biological activities and are studied for their chemical properties and synthesis pathways (Rahmouni et al., 2014).
Antimicrobial and Insecticidal Potential
Another area of application involves evaluating the antimicrobial and insecticidal potential of pyrimidine-linked pyrazole heterocyclics. These compounds have been tested against various microorganisms and insects, showing promising results in controlling pests and bacterial infections (Deohate & Palaspagar, 2020).
Imaging and Diagnostic Applications
Pyrazolopyrimidine derivatives are also explored for their use in medical imaging, particularly in positron emission tomography (PET) for imaging the translocator protein (18 kDa) in the brain. These studies are crucial for understanding and diagnosing neuroinflammatory processes (Dollé et al., 2008).
Anticonvulsant Activity
Some derivatives have been synthesized to evaluate their anticonvulsant activity, showing potential in treating seizures. This research is vital for developing new therapeutic agents for epilepsy and other seizure disorders (Soyer et al., 2004).
Anticancer and Anti-inflammatory Activities
Research into pyrazolo[3,4-d]pyrimidine analogues has revealed compounds with significant anticancer and anti-inflammatory activities. These studies are key to finding new drugs for treating cancer and inflammatory diseases (Bondavalli et al., 1992).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The compound’s predicted density is 111±01 g/cm3 , and it has a melting point of 245 °C (decomp) and a boiling point of 122 °C (Press: 3 Torr) .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-10-17(25)22(11-16(24)20-15-7-5-4-6-8-15)18(19-12)23-14(3)9-13(2)21-23/h4-10H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCMUDQBCNGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

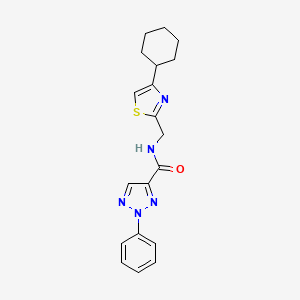
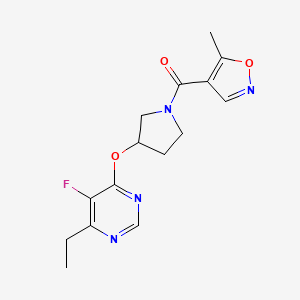
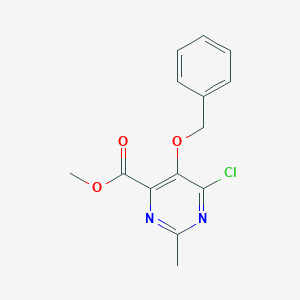
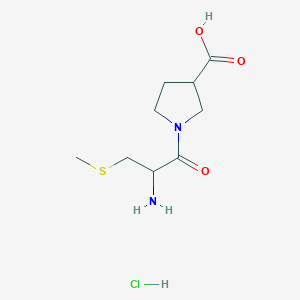
![2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2630614.png)
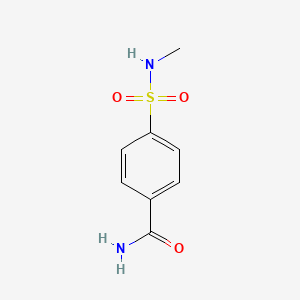
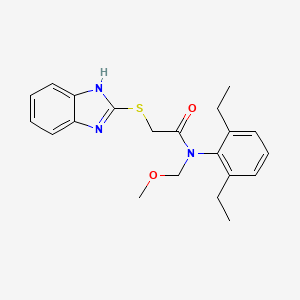
![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)

